

Chemical properties and synthesis of p-Aminophenylmercuric acetate

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Compound of Interest

Compound Name: *p*-Aminophenylmercuric acetate

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An In-depth Technical Guide to **p-Aminophenylmercuric Acetate**: Chemical Properties, Synthesis, and Applications

Introduction

p-Aminophenylmercuric acetate (APMA) is an organomercurial compound widely utilized in biochemical and cellular research.[1][2] Its primary application lies in its ability to activate latent matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to APMA for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

p-Aminophenylmercuric acetate is a white to off-white or beige crystalline powder, sometimes with a faint yellow cast.[1][4][5] It is stable under recommended storage conditions, typically at room temperature or between 15°C and 30°C, for at least three years.[5][6][7] However, reconstituted solutions should be refrigerated at 4°C and are stable for up to one month.[8][9] Due to its mercury content, APMA is highly toxic and should be handled with extreme caution, following all relevant safety protocols.[1][2] It is classified as very toxic by inhalation, in contact with skin, and if swallowed, with a danger of cumulative effects.[10][11]

Table 1: Chemical and Physical Properties of **p-Aminophenylmercuric Acetate**

| Property | Value | References |
|----------------------------------|---|---------------|
| IUPAC Name | acetyloxy(4-aminophenyl)mercury | [1] |
| Synonyms | 4-(Acetoxymercurio)aniline, APMA | [1][5] |
| CAS Number | 6283-24-5 | [1][5] |
| Molecular Formula | C ₈ H ₉ HgNO ₂ | [1][5][12] |
| Molecular Weight | 351.75 g/mol | [4][12][13] |
| Appearance | Off-white to beige crystalline powder | [1][4] |
| Melting Point | 163-165 °C | [1][4][5][10] |
| Solubility in Water | ~5 mM | [1][5] |
| Solubility in DMSO | ≥ 10 mg/mL | [1][5][12] |
| Solubility in Acetic Acid (100%) | 50 mg/mL (clear, light yellow solution) | [1][5] |
| Solubility in NaOH (0.1 M) | 10 mg/mL | [12] |
| Purity | ≥90% (HPLC or titration) | [12] |

Synthesis of p-Aminophenylmercuric Acetate

The synthesis of **p-Aminophenylmercuric acetate** is achieved through the electrophilic aromatic substitution reaction of p-aminophenol with mercuric acetate in an acidic medium, typically glacial acetic acid.[2] The reaction proceeds with a 1:1 stoichiometric ratio.[2]

Experimental Protocol: Synthesis

Materials:

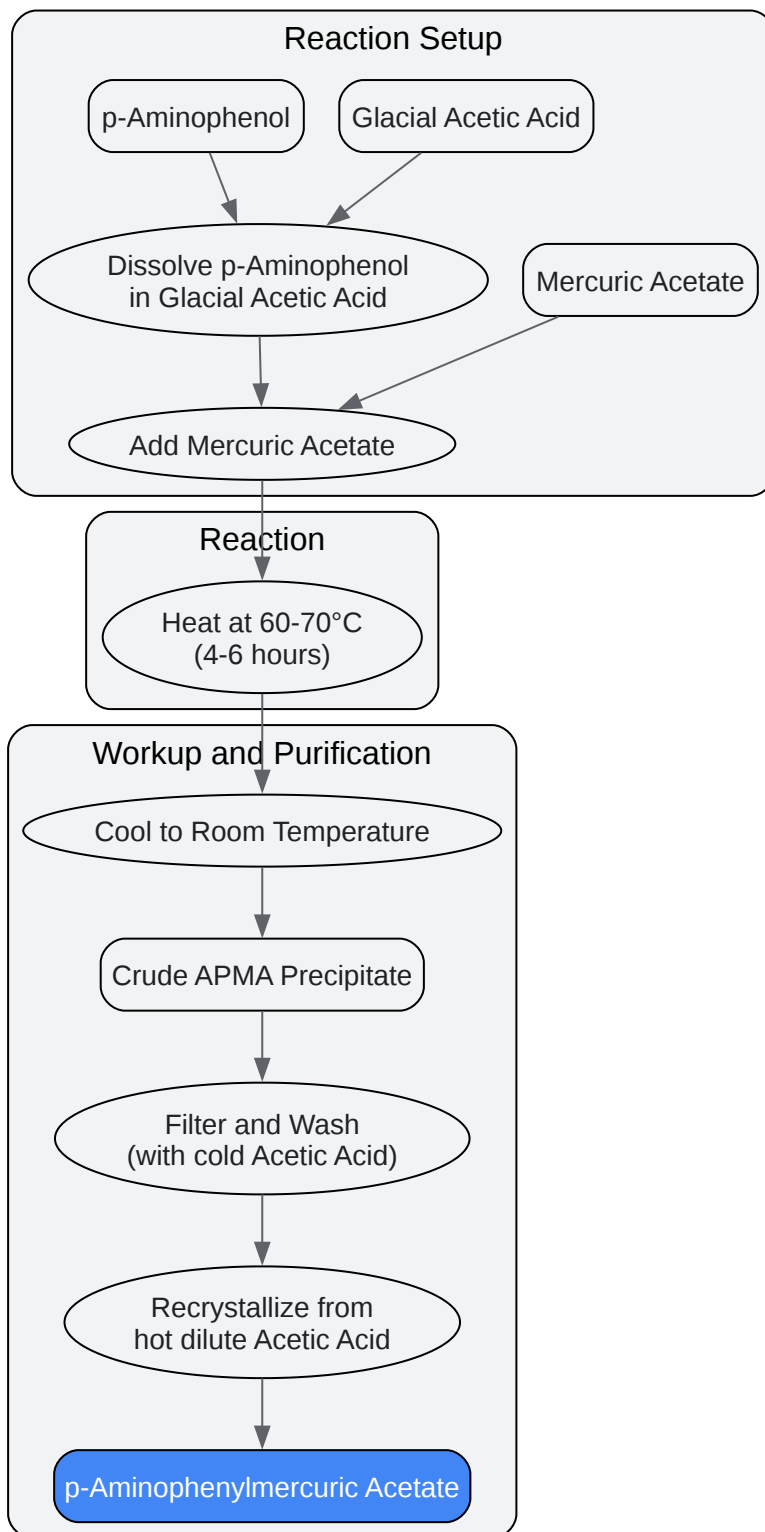
- p-Aminophenol
- Mercuric acetate

- Glacial acetic acid
- Cold acetic acid (for washing)

Procedure:

- Reagent Preparation: In a suitable reaction vessel, dissolve 1 molar equivalent of p-aminophenol in glacial acetic acid.[\[2\]](#)
- Reaction: While stirring continuously, gradually add 1 molar equivalent of mercuric acetate to the solution.[\[2\]](#)
- Heating: Maintain the reaction mixture at a temperature of 60–70°C for 4–6 hours. It is important to monitor the pH to ensure it remains acidic (pH 3–4).[\[2\]](#)
- Crystallization: After the reaction is complete, cool the mixture to room temperature. This will cause the crude **p-Aminophenylmercuric acetate** to precipitate out of the solution.[\[2\]](#)
- Filtration and Washing: Filter the precipitate from the solution. Wash the collected solid with cold acetic acid to remove any unreacted reagents.[\[2\]](#)
- Purification: For higher purity, the product can be recrystallized from hot dilute acetic acid and then dried in the air.[\[4\]](#)[\[14\]](#)

Synthesis Workflow of p-Aminophenylmercuric Acetate

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **p-Aminophenylmercuric acetate**.

Biological Activity and Experimental Applications

The most prominent biological application of APMA is the activation of latent matrix metalloproteinases (MMPs).^{[2][3]} Pro-MMPs (the inactive zymogens) maintain their latency through a "cysteine switch" mechanism, where a cysteine residue in the propeptide domain coordinates with the catalytic zinc ion, blocking the active site.^[2] APMA disrupts this interaction by binding to the sulfhydryl group of the cysteine residue, which leads to a conformational change and subsequent autolytic cleavage of the propeptide, resulting in the active enzyme.^{[2][15]}

Experimental Protocol: In Vitro Activation of Matrix Metalloproteinases

This protocol is a general guideline for the activation of pro-MMPs using APMA. Optimal concentrations and incubation times may vary depending on the specific MMP and experimental conditions.

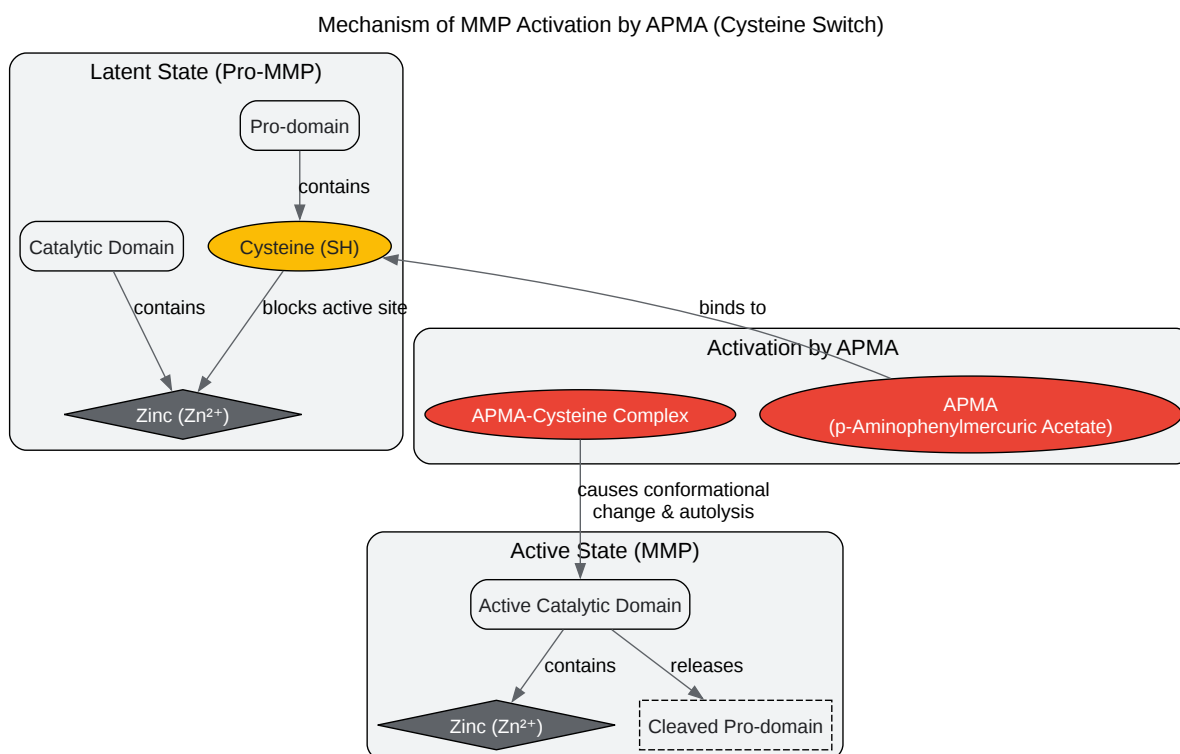
Materials:

- Purified pro-MMP solution
- **p-Aminophenylmercuric acetate (APMA)**
- Assay buffer (e.g., Tris-based buffer with CaCl_2)
- DMSO or 0.1 M NaOH for stock solution preparation

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of APMA (e.g., 10 mM) in a suitable solvent like 0.1 M NaOH or DMSO.^{[5][12]} Solutions should be prepared fresh before use.^[5]
- **Incubation:** Incubate the purified pro-MMP with APMA at a final concentration typically ranging from 0.5 mM to 2 mM.^{[2][5]}
- **Reaction Conditions:** The incubation is generally carried out at 37°C for a period of 1 to 16 hours.^{[2][5]}

- **Monitoring Activation:** The activation of the MMP can be monitored by techniques such as SDS-PAGE (observing a decrease in molecular weight as the pro-domain is cleaved) or by using a specific fluorogenic MMP substrate to measure enzymatic activity.
- **Removal of APMA (Optional):** After activation, excess APMA can be removed by buffer exchange if it interferes with downstream applications.[\[2\]](#)



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Caption: APMA activates MMPs via the "cysteine switch" mechanism.

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